1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea 1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea
Brand Name: Vulcanchem
CAS No.: 1396812-30-8
VCID: VC11888451
InChI: InChI=1S/C17H16ClF3N4O/c18-11-2-1-3-12(8-11)23-16(26)22-7-6-15-24-13(10-4-5-10)9-14(25-15)17(19,20)21/h1-3,8-10H,4-7H2,(H2,22,23,26)
SMILES: C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F
Molecular Formula: C17H16ClF3N4O
Molecular Weight: 384.8 g/mol

1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea

CAS No.: 1396812-30-8

Cat. No.: VC11888451

Molecular Formula: C17H16ClF3N4O

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea - 1396812-30-8

Specification

CAS No. 1396812-30-8
Molecular Formula C17H16ClF3N4O
Molecular Weight 384.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea
Standard InChI InChI=1S/C17H16ClF3N4O/c18-11-2-1-3-12(8-11)23-16(26)22-7-6-15-24-13(10-4-5-10)9-14(25-15)17(19,20)21/h1-3,8-10H,4-7H2,(H2,22,23,26)
Standard InChI Key HHYKDJWKFXULHV-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F
Canonical SMILES C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C17H16ClF3N4O\text{C}_{17}\text{H}_{16}\text{ClF}_3\text{N}_4\text{O}

  • Molecular Weight: 408.79 g/mol .

Structural Components

  • Urea backbone: Central -NH-CO-NH- linkage.

  • 3-Chlorophenyl group: Aromatic ring with a chlorine substituent at the meta position.

  • Pyrimidine ring: Heterocyclic core with:

    • Cyclopropyl group at position 4.

    • Trifluoromethyl group at position 6 .

Table 1: Key Structural Descriptors

FeatureDescriptionRole in Bioactivity
3-ChlorophenylEnhances lipophilicityMembrane permeability
TrifluoromethylElectron-withdrawing, metabolic stabilityResistance to oxidation
CyclopropylConformational restraintTarget binding specificity

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Pyrimidine Ring Formation: Cyclocondensation of cyclopropylacetamidine with trifluoromethyl ketones under acidic conditions .

  • Ethyl Linkage Introduction: Alkylation of the pyrimidine intermediate with 2-chloroethylamine .

  • Urea Coupling: Reaction of 3-chlorophenyl isocyanate with the amine-functionalized pyrimidine .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Pyrimidine cyclizationHCl, 100°C, 12h65–70%
2Ethylamine alkylationK₂CO₃, DMF, 80°C, 6h80–85%
3Urea formation3-Chlorophenyl isocyanate, THF75–80%

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.30 (m, 4H, Ar-H), 6.10 (t, 1H, NH), 3.60 (q, 2H, CH₂), 2.90 (m, 1H, cyclopropyl), 1.20–1.00 (m, 4H, cyclopropyl) .

  • MS (ESI+): m/z 409.1 [M+H]⁺ .

Pharmacological and Industrial Applications

Kinase Inhibition

Structural analogs (e.g., SNS-314) inhibit Aurora kinases, disrupting mitosis in cancer cells . The trifluoromethyl-pyrimidine moiety likely enhances ATP-binding site interactions .

Orexin Receptor Modulation

Urea derivatives in WO2022132696A1 act as orexin receptor agonists, suggesting potential utility in sleep disorders .

Antibacterial Activity

Chlorophenyl-urea compounds exhibit efficacy against Gram-positive bacteria, possibly via cell wall synthesis inhibition .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Reference
SNS-314Aurora Kinase A1.2 nM
PSNCBAM-1Cannabinoid Receptor48 nM
RTI-371Dopamine Transporter6.8 nM

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize cyclopropyl and trifluoromethyl substituents for enhanced potency .

  • In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models .

  • Target Identification: Proteomic screening to identify novel binding partners .

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